5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one: is a synthetic organic compound known for its versatile applications in scientific research and industrial processes. This compound exhibits unique physicochemical properties, making it valuable in various chemical, biological, and medical fields.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: : Serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology
Protein Labeling: : Utilized in bioconjugation techniques for protein labeling and detection.
Enzyme Inhibition: : Investigated for its potential to inhibit certain enzymatic activities.
Medicine
Pharmaceutical Research: : Explored as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anti-cancer properties.
Industry
Material Science: : Used in the development of polymers and coatings with specific functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step reactions, starting from readily available precursors. The key synthetic routes include:
Formation of pyrrole ring: : The pyrrole ring is often synthesized through a condensation reaction between an appropriate carbonyl compound and an amine.
Substitution reactions: : The addition of the tert-butylphenyl and methoxybenzoyl groups is achieved via substitution reactions, often using Friedel-Crafts acylation.
Hydroxylation: : Introduction of the hydroxy group is achieved using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of reaction conditions to ensure high yield and purity. Methods such as continuous flow synthesis and batch processing are employed, along with stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: : Reduction reactions using hydride donors such as sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions allow modification of the aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride
Substitution Reagents: : Halogenating agents, Friedel-Crafts catalysts
Major Products
The major products depend on the type of reaction performed. For example, oxidation leads to ketones or aldehydes, while reduction yields alcohols.
Mechanism of Action
The mechanism of action of 5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one involves interactions with molecular targets such as enzymes and receptors. Its effects are mediated through pathways that influence cell signaling and metabolic processes. For instance, it may inhibit enzymatic activity by binding to the active site or modulate receptor function through allosteric interactions.
Comparison with Similar Compounds
Compared to similar compounds like:
5-(4-(tert-butyl)phenyl)-1-(ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
5-(4-(tert-butyl)phenyl)-1-(2-(methylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one exhibits unique properties due to its dimethylaminoethyl group. This structural variation enhances its solubility, reactivity, and interaction with biological targets, setting it apart from its analogs.
Properties
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-26(2,3)19-12-10-17(11-13-19)22-21(23(29)18-8-7-9-20(16-18)32-6)24(30)25(31)28(22)15-14-27(4)5/h7-13,16,22,29H,14-15H2,1-6H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODOOUHVAZMGJF-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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